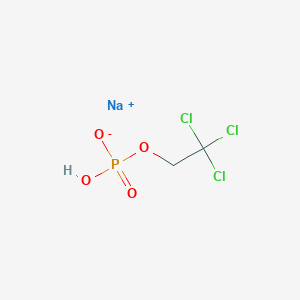
Tetracaine hydrochloride
Overview
Description
Tetracaine Hydrochloride is the hydrochloride salt form of tetracaine, a benzoate ester, with anesthetic properties . Upon administration, tetracaine reversibly binds voltage-gated sodium ion channels in neuronal cell membranes and inhibits sodium influx . This prevents the initiation and conduction of nerve impulses, and stabilizes neuronal membranes. This results in a loss of sensation, and thereby provides analgesia and anesthesia .
Synthesis Analysis
The synthesis of Tetracaine Hydrochloride involves a few steps with high yield, short reaction time, and mild reaction conditions . The cheap p-nitrobenzoic acid is selected as raw material. By esterification with ethanol and reaction with n-butyraldehyde (the reaction process includes nitro reduction, aldol condensation, and hydrogenation reduction), the intermediate is transesterified with dimethylaminoethanol under basic conditions . Finally, the PH value is adjusted in the ethanol solvent. After experiencing 4 steps reaction, the crude tetracaine hydrochloride is obtained .Molecular Structure Analysis
The molecular formula of Tetracaine Hydrochloride is C15H25ClN2O2 . The IUPAC name is 2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride . The molecular weight is 300.82 g/mol .Chemical Reactions Analysis
In the synthesis process of Tetracaine Hydrochloride, the reaction route has the advantages of few steps, high yield, short reaction time, and mild reaction conditions . The cheap p-nitrobenzoic acid was selected as raw material . By esterification with ethanol and reaction with n-butyraldehyde (the reaction process includes nitro reduction, aldol condensation, and hydrogenation reduction), the intermediate was transesterified with dimethylaminoethanol under basic conditions .Physical And Chemical Properties Analysis
Tetracaine Hydrochloride has a molecular weight of 300.82 g/mol . It is a benzoate ester and is usually present in the form of a hydrochloride salt . It has stable physical and chemical properties .Scientific Research Applications
Tetracaine Hydrochloride: A Comprehensive Analysis of Scientific Research Applications: Tetracaine hydrochloride is a versatile compound with a variety of applications in scientific research and medical practice. Below are detailed sections focusing on unique applications of this compound.
Spinal Anesthesia
In medical practice, tetracaine hydrochloride is utilized for spinal anesthesia. It blocks the transmission of nerve impulses in the spinal cord, providing anesthesia for surgeries below the waist .
Study of Micellization and Adsorption Behavior
Research has been conducted on the mixed micellization, thermodynamic, and adsorption behavior of tetracaine hydrochloride in the presence of cationic Gemini/conventional surfactants. This study is crucial for understanding the interactions at the molecular level and can have implications for drug delivery systems .
Calcium Release in Muscle Fibers
Tetracaine has been shown to have differential effects on two kinetic components of calcium release in frog skeletal muscle fibers. This application is significant in physiological studies related to muscle function and disorders .
Interaction with Anionic Surfactants
Studies describe the effects of anionic surfactants on tetracaine hydrochloride in NaCl solution. Understanding these interactions can lead to improved efficiency in drug formulations and delivery .
Volumetric Study in Aqueous Solutions
Volumetric studies of tetracaine hydrochloride have been reported in aqueous binary solutions and aqueous ternary electrolytic solutions. These studies are important for pharmaceutical sciences, particularly in understanding the solubility and stability of the drug in various solutions .
Mechanism of Action
Target of Action
Tetracaine hydrochloride primarily targets the sodium ion channels involved in the initiation and conduction of neuronal impulses . These channels play a crucial role in nerve excitation and conduction, making them the primary target for local anesthetics like tetracaine hydrochloride .
Mode of Action
Tetracaine hydrochloride acts by blocking voltage-gated sodium channels in nerve fibers . This blockage prevents the propagation of action potentials, thereby inducing anesthesia . The drug’s interaction with its targets results in a rapid and short-acting topical ophthalmic anesthetic effect .
Biochemical Pathways
Tetracaine hydrochloride affects the biochemical pathway involving the transmission of nerve impulses . By blocking sodium channels, it inhibits the initiation and conduction of neuronal impulses, leading to local anesthesia . Furthermore, tetracaine hydrochloride has been shown to have antitumor effects through the downregulation of hnRNPA1 , resulting in cell cycle arrest, destabilization of cyclin D1, and suppression of melanoma cell growth both in vitro and in vivo .
Result of Action
The molecular and cellular effects of tetracaine hydrochloride’s action include inducing local anesthesia by preventing the transmission of corneal sensation . It also exhibits antitumor effects in various cancers, including melanoma, breast cancer, and neuroblastoma . Additionally, it exhibits antibacterial properties by damaging the cell membrane of Gram-negative bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetracaine hydrochloride. For instance, the presence of magnesium ions can potentially mitigate tetracaine’s antibacterial effects . Furthermore, the drug’s efficacy can be influenced by the physiological environment in which it is administered, such as the pH and temperature of the body tissues .
Safety and Hazards
Future Directions
Tetracaine has been in use for a variety of purposes since the early 1930s, but its most common use today is as a topical ophthalmic anesthetic for short procedures on the surface of the eye, as well as the ears and nose . Spinal anesthesia is also another indication . The World Health Organization (WHO) lists tetracaine as an essential medication and is relatively inexpensive compared to other local anesthetic agents .
properties
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWHTZKZQNXVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-24-6 (Parent) | |
| Record name | Tetracaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042448 | |
| Record name | Tetracaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tetracaine hydrochloride | |
CAS RN |
136-47-0, 53762-93-9 | |
| Record name | Tetracaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viractin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetracaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF5D4OPCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















